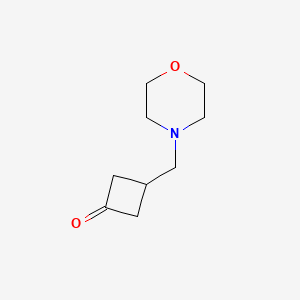

3-(Morpholinomethyl)cyclobutanone

描述

Structure

3D Structure

属性

分子式 |

C9H15NO2 |

|---|---|

分子量 |

169.22 g/mol |

IUPAC 名称 |

3-(morpholin-4-ylmethyl)cyclobutan-1-one |

InChI |

InChI=1S/C9H15NO2/c11-9-5-8(6-9)7-10-1-3-12-4-2-10/h8H,1-7H2 |

InChI 键 |

CKFVOQBWEMSOKZ-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1CC2CC(=O)C2 |

产品来源 |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 3 Morpholinomethyl Cyclobutanone

Disconnection Strategies for the Cyclobutanone (B123998) Core

The synthesis of the cyclobutane (B1203170) ring, a motif present in various natural products and useful synthetic intermediates, is a well-studied area of organic synthesis. nih.govchemistryviews.org Its inherent ring strain requires specific strategies for efficient construction. nih.gov Retrosynthetically, the cyclobutanone core of the target molecule can be disconnected in several ways, leading to various synthetic approaches.

[2+2] Cycloaddition Approaches (Ketene-Alkene Cycloadditions)

One of the most powerful and direct methods for constructing four-membered rings is the [2+2] cycloaddition reaction. nih.gov This approach involves the reaction of two two-carbon components, typically an alkene and a ketene (B1206846) or a ketene equivalent, to form the cyclobutanone ring in a single step.

In the context of 3-(Morpholinomethyl)cyclobutanone, a retrosynthetic disconnection across the C1-C2 and C3-C4 bonds suggests a reaction between a ketene and an appropriately substituted alkene. A common and robust variant of this method is the cycloaddition of dichloroketene (B1203229) with an alkene. nih.gov The resulting dichlorocyclobutanone can then be dehalogenated to yield the parent cyclobutanone scaffold. nih.gov More modern approaches utilize allenoates and alkenes in Lewis-acid promoted [2+2] cycloadditions to rapidly synthesize 1,3-substituted cyclobutanes, which can be precursors to the desired ketone. nih.govresearchgate.net The reaction can be catalyzed by transition metals or promoted by visible light, offering a versatile toolkit for chemists. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

| Ketene-Alkene Cycloaddition | Dichloroketene + Alkene | Forms a 2,2-dichlorocyclobutanone intermediate that requires a subsequent dehalogenation step. | nih.gov |

| Allenoate-Alkene Cycloaddition | Allenoate + Alkene | Catalyzed by a Lewis acid, provides rapid access to 1,3-substituted cyclobutanes. | nih.govresearchgate.net |

| Photochemical [2+2] Cycloaddition | Alkene (excited state) + Alkene (ground state) | Can be accelerated by a photoredox catalyst like [Ru(bpy)3]2+ via oxidative or reductive quenching cycles. | sci-hub.se |

Ring Contraction Methodologies (e.g., from Cyclopentanones)

Ring contraction is a valuable strategy for the synthesis of strained carbocycles from larger, more readily available ring systems. researchgate.netntu.ac.ukrsc.org This transformation involves the rearrangement of a larger ring, such as a cyclopentane (B165970) or even a pyrrolidine (B122466), to form the smaller cyclobutane ring. chemistryviews.orgntu.ac.uk These reactions often proceed through the extrusion of a small molecule or a skeletal rearrangement, driven by the formation of a more stable product or the release of ring strain in an intermediate. ntu.ac.ukrsc.org For instance, methods have been developed for the stereoselective synthesis of substituted cyclobutanes starting from readily accessible pyrrolidine derivatives. chemistryviews.org

Rearrangement-Based Syntheses (e.g., Favorskii Rearrangements of Alpha-Halo Ketones)

The Favorskii rearrangement is a classic name reaction that serves as a prime example of a rearrangement-based ring contraction. nrochemistry.com The reaction typically involves treating an α-halo ketone that has at least one α'-hydrogen with a base to yield a rearranged carboxylic acid derivative. nrochemistry.com When applied to a cyclic α-halo ketone, this reaction results in a ring-contracted product. nrochemistry.com

To synthesize a cyclobutane derivative, one would start with an α-halocyclopentanone. The mechanism proceeds via the formation of a highly strained bicyclo[2.1.0]pentan-2-one intermediate (a cyclopropanone (B1606653) fused to a cyclobutane ring), which is then opened by a nucleophile (like the hydroxide (B78521) or alkoxide base used) to give a cyclobutanecarboxylic acid derivative. nrochemistry.comacs.org This derivative would then require further chemical manipulation to be converted into the target cyclobutanone. A nickel-catalyzed variant of the Favorskii rearrangement has been developed, although it is typically used to contract cyclobutanone oxime esters into cyclopropanecarbonitriles. organic-chemistry.orgresearchgate.net

Strategies for Incorporating the Morpholinomethyl Side Chain

Once the cyclobutanone core is established, or concurrently with its formation, the morpholinomethyl group must be introduced. The most direct approach involves the functionalization of a pre-existing cyclobutanone ring.

Direct Functionalization of Cyclobutanone Precursors at the 3-Position

The protons on the carbons alpha to the carbonyl group in cyclobutanone are acidic and can be removed by a base to form an enolate. This enolate is a key nucleophilic intermediate for introducing substituents at the C2 and C4 positions (both are α-positions). Since the target molecule is substituted at C3 (the β-position), direct α-alkylation is not immediately applicable unless the substitution pattern is created during the ring-forming step itself, as in some [2+2] cycloadditions. nih.gov However, for the specific "morpholinomethyl" group, a particular reaction is exceptionally well-suited.

Alpha-Alkylation: While direct alkylation occurs at the α-position, it is a fundamental reaction of ketones. rsc.org Enantioselective alkylation of cyclic ketones can be achieved with high efficiency using chiral lithium amide bases. rsc.org This method is more relevant for substitution at the 2-position of cyclobutanone.

Mannich Reaction: The most direct and efficient method for synthesizing this compound is the Mannich reaction. This versatile three-component condensation involves an active acidic compound (the ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. ias.ac.innih.gov

In this specific case, the synthesis would involve:

Ketone: Cyclobutanone

Aldehyde: Formaldehyde (or its equivalent, paraformaldehyde)

Amine: Morpholine (B109124)

The reaction proceeds through the initial formation of a morpholinium ion (an Eschenmoser salt precursor) from morpholine and formaldehyde. orgsyn.org Cyclobutanone then forms an enol or enolate, which acts as a nucleophile, attacking the electrophilic iminium ion. orgsyn.org This C-C bond-forming step directly installs the morpholinomethyl group at the alpha position of the ketone, yielding the final product. The use of pre-formed iminium salts or anhydrous conditions can improve yields and regioselectivity, often favoring the more substituted product under kinetic control. orgsyn.org The feasibility of such a transformation is supported by studies on three-component Mannich-type reactions using cyclobutanone to generate β-acylamino cyclobutanone derivatives. rsc.org

| Component | Specific Reagent | Role |

| Ketone | Cyclobutanone | Provides the enolate nucleophile and the core ring structure. |

| Aldehyde | Formaldehyde | Reacts with the amine to form the electrophilic iminium ion. |

| Amine | Morpholine | Provides the morpholino moiety of the side chain. |

Radical Functionalization Pathways

While direct radical functionalization to install a morpholinomethyl group onto a cyclobutanone ring is not extensively documented, analogous radical pathways for cyclobutanone functionalization offer a conceptual basis. mdpi.com A hypothetical radical pathway could involve the generation of a cyclobutanone radical at the 3-position, followed by trapping with a morpholinomethyl-containing radical or a suitable equivalent.

A more plausible, albeit indirect, radical approach would be the anti-Markovnikov radical hydrobromination of a 3-methylenecyclobutanone precursor to generate a 3-(bromomethyl)cyclobutanone (B1337481). This intermediate can then undergo nucleophilic substitution with morpholine to yield the target compound.

Coupling of Pre-formed Morpholinomethyl Fragments

This strategy focuses on preparing a morpholinomethyl-containing building block and then attaching it to a cyclobutanone scaffold.

Amine-Based Coupling Reactions (e.g., Reductive Amination)

Reductive amination stands out as a highly effective method for this transformation. nih.gov This approach would commence with the synthesis of cyclobutanone-3-carboxaldehyde. The aldehyde can be prepared through the oxidation of the corresponding alcohol, 3-(hydroxymethyl)cyclobutanone, which in turn can be synthesized via various methods, including the [2+2] cycloaddition of allenes with appropriate olefins. researchgate.net

The subsequent reductive amination would involve the condensation of cyclobutanone-3-carboxaldehyde with morpholine to form an enaminium ion intermediate, which is then reduced in situ to afford this compound. A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) being a mild and commonly used option.

| Reactants | Reaction Type | Product |

| Cyclobutanone-3-carboxaldehyde, Morpholine, Reducing Agent (e.g., NaBH(OAc)₃) | Reductive Amination | This compound |

Organometallic Coupling Approaches

Organometallic coupling presents another viable route. This would involve the reaction of a morpholinomethyl organometallic reagent with a suitable electrophilic cyclobutanone precursor. For instance, a morpholinomethyl Grignard reagent or an organolithium species could be prepared from the corresponding 4-(chloromethyl)morpholine.

This nucleophilic reagent could then be added to a cyclobutanone derivative bearing a suitable leaving group at the 3-position, such as a halide or a triflate. Alternatively, a 1,4-conjugate addition of the organometallic reagent to a cyclobutenone could be envisioned, followed by the reduction of the resulting enolate. However, the preparation and stability of such morpholinomethyl organometallic reagents would be critical considerations.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| Morpholinomethyl Grignard Reagent | 3-Halocyclobutanone | Nucleophilic Substitution | This compound |

| Morpholinomethylcuprate | Cyclobutenone | 1,4-Conjugate Addition | This compound |

Multi-Step Synthetic Sequences for this compound

Both convergent and linear synthetic strategies can be devised to access the target molecule, leveraging the reactions discussed previously.

Convergent Synthesis Routes

A convergent synthesis would involve the separate preparation of two key fragments that are then combined in a late-stage coupling reaction. A prime example of a convergent approach would be the reductive amination pathway.

Fragment A Synthesis: The cyclobutanone-3-carboxaldehyde fragment could be synthesized starting from commercially available materials. For instance, a [2+2] cycloaddition followed by functional group manipulations can yield this key intermediate. researchgate.net

Fragment B Synthesis: Morpholine is a commercially available starting material.

Linear Synthesis Pathways

A linear synthesis would involve the sequential modification of a single starting material. A plausible linear sequence could start with a readily available cyclobutane derivative, such as 3-(bromomethyl)cyclobutanone. researchgate.net

Step 1: Synthesis of 3-(bromomethyl)cyclobutanone. This can be achieved through various methods, including the radical bromination of 3-methylcyclobutanone or the ring-opening of a suitable bicyclic precursor. An efficient route involves the [2+2] cycloaddition to form a 3-methylenecyclobutanone acetal (B89532), followed by hydrobromination and deprotection. researchgate.net

Step 2: Nucleophilic substitution. The resulting 3-(bromomethyl)cyclobutanone can then be treated with morpholine in the presence of a non-nucleophilic base to afford this compound.

| Starting Material | Intermediate | Final Product |

| 3-Methylenecyclobutanone Acetal | 3-(Bromomethyl)cyclobutanone | This compound |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful and efficient synthesis of this compound on a larger scale necessitates a thorough optimization of reaction parameters. Key factors that significantly influence the yield and purity of the final product include solvent effects, temperature control, catalyst selection and loading, and the control of stereoselectivity.

Solvent Effects and Temperature Control

The choice of solvent can dramatically impact the rate and outcome of the key reaction steps in the synthesis of this compound, such as reductive amination or N-alkylation. For instance, in a reductive amination approach, solvents must be capable of dissolving the carbonyl compound, the amine, and the reducing agent, while not reacting with any of them. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents for this transformation; however, their environmental and health concerns have prompted the search for greener alternatives. thieme-connect.com Studies have shown that more environmentally benign solvents like ethyl acetate (B1210297) can be effective, particularly when using reagents such as sodium triacetoxyborohydride (STAB). thieme-connect.com

Temperature is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating to overcome activation barriers or cooling to enhance selectivity. For example, the N-alkylation of morpholine with alcohols over a CuO–NiO/γ–Al2O3 catalyst shows a marked dependence on temperature, with optimal conversion and selectivity achieved at specific temperatures. nih.gov Lowering the reaction temperature can also be a tool to improve the diastereoselectivity of hydride reductions of 3-substituted cyclobutanones, leading to a higher proportion of the desired cis isomer. organic-chemistry.orgresearchgate.net

The following table illustrates the effect of solvent on the yield of a representative reductive amination reaction.

| Solvent | Yield (%) | Reference |

|---|---|---|

| Dichloromethane (DCM) | 85 | thieme-connect.com |

| 1,2-Dichloroethane (DCE) | 88 | thieme-connect.com |

| Tetrahydrofuran (THF) | 75 | thieme-connect.com |

| Ethyl Acetate (EtOAc) | 82 | thieme-connect.com |

Catalyst Selection and Loading

The choice of catalyst is paramount for achieving high efficiency and selectivity. In the context of reductive amination, both homogeneous and heterogeneous catalysts can be employed. Precious metal catalysts like palladium on carbon (Pd/C) are often effective, but their cost and potential for product contamination are drawbacks. buecher.de Consequently, there is growing interest in developing catalysts based on more abundant and less toxic metals. For instance, a direct catalytic synthesis of β-acylamino cyclobutanones has been reported using a Cu(OTf)₂/TIPSCl-promoted Mannich-type approach. nih.govrsc.org

Catalyst loading is another key variable to optimize. While higher catalyst loading can increase the reaction rate, it also adds to the cost and can complicate purification. Therefore, finding the minimum effective catalyst loading is crucial for a scalable process. For example, in the rhodium-catalyzed intramolecular coupling of cyclobutanones with olefins, catalyst loading as low as 5 mol% of [Rh(C₂H₄)₂Cl]₂ was found to be effective. acs.org

The table below shows a comparison of different catalysts for a representative N-alkylation reaction.

| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|

| CuO–NiO/γ–Al2O3 | - | 93.8 (selectivity) | nih.gov |

| [Rh(C₂H₄)₂Cl]₂ / P(3,5-C₆H₃(CF₃)₂)₃ | 5 / 24 | 87 | acs.org |

| Cu(OTf)₂ / TIPSCl | - | - | nih.govrsc.org |

Regioselectivity and Diastereoselectivity Control in Synthetic Steps

Controlling regioselectivity and diastereoselectivity is a central challenge in the synthesis of this compound, as it dictates the final structure and purity of the product. The functionalization of the cyclobutanone ring at the 3-position requires regioselective methods. nih.govrsc.org For instance, the synthesis of 3-substituted cyclobutanones can be achieved through various methods, including the functionalization of pre-existing cyclobutanone derivatives. nih.govmdpi.com

Diastereoselectivity becomes critical when a chiral center is introduced, for example, during the reduction of the ketone or the addition to the cyclobutane ring. The reduction of 3-substituted cyclobutanones with hydride reagents has been shown to be highly selective for the formation of the cis-alcohol. organic-chemistry.orgresearchgate.net This selectivity can be further enhanced by optimizing reaction conditions such as temperature and solvent polarity. organic-chemistry.orgresearchgate.net For instance, a study on the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with NaBH₄ demonstrated the feasibility of achieving high cis-selectivity. acs.orgacs.org The use of chiral catalysts can also induce high levels of diastereo- and enantioselectivity in reactions involving cyclobutanones. nih.govmdpi.com

The following table presents data on the diastereoselective reduction of a 3-substituted cyclobutanone, highlighting the preference for the cis isomer.

| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | -78 | >95:5 | organic-chemistry.orgresearchgate.net |

| NaBH₄ | MeOH | 0 | 90:10 | organic-chemistry.orgresearchgate.net |

| L-Selectride® | THF | -78 | >99:1 | organic-chemistry.orgresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact and enhance sustainability. The synthesis of this compound can be designed to incorporate these principles through careful consideration of atom economy, reaction efficiency, and the use of sustainable materials.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comprimescholars.com Synthetic routes with high atom economy are preferred as they generate less waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently more atom-economical than multi-step syntheses. nih.govnih.gov For the synthesis of this compound, a one-pot three-component Mannich-type reaction of cyclobutanone, formaldehyde, and morpholine would represent a highly atom-economical approach. nih.gov

Reaction efficiency is also a key metric, encompassing not only the yield but also factors like reaction time, energy consumption, and ease of purification. Optimizing these aspects contributes to a more sustainable process. For example, catalytic reductive amination is generally more efficient than stoichiometric reductions. buecher.de

The table below provides a conceptual comparison of the atom economy for different synthetic approaches to a generic aminomethylated ketone.

| Synthetic Approach | Conceptual Atom Economy | Reference |

|---|---|---|

| Multi-step synthesis (e.g., via a halomethyl intermediate) | Lower | primescholars.com |

| Reductive Amination | Higher | buecher.de |

| Mannich Reaction (Multicomponent) | Highest | nih.govnih.gov |

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents has a significant environmental footprint. Traditional solvents like chlorinated hydrocarbons are being replaced by greener alternatives such as water, ethanol (B145695), ethyl acetate, and bio-derived solvents. thieme-connect.com Recent research has highlighted the use of greener solvents for reactions like reductive amination and amide coupling, which are relevant to the synthesis of the target molecule. thieme-connect.com For instance, a green synthesis of morpholines has been developed using ethylene (B1197577) sulfate (B86663) in more environmentally friendly solvents. organic-chemistry.orgnih.govacs.orgchemrxiv.org

The use of catalytic rather than stoichiometric reagents also aligns with green chemistry principles by reducing waste. buecher.de The development of catalysts based on abundant and non-toxic metals is an active area of research. Furthermore, one-pot procedures that minimize workup and purification steps contribute to a more sustainable synthesis. researchgate.netnih.govresearchgate.netmdpi.com

The following table lists some sustainable solvents that could be considered for the synthesis of this compound.

| Sustainable Solvent | Potential Application in Synthesis | Reference |

|---|---|---|

| Water | Reductive amination, Mannich reaction | thieme-connect.com |

| Ethanol | Reductive amination, N-alkylation | nih.gov |

| Ethyl Acetate | Reductive amination | thieme-connect.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | General purpose green solvent | thieme-connect.com |

Waste Minimization Strategies

A key consideration in the synthesis of this compound is the implementation of waste minimization strategies to enhance the environmental sustainability of the process.

Atom Economy:

The concept of atom economy is crucial for evaluating the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. youtube.com In the nucleophilic substitution step for the synthesis of this compound, the generation of a salt byproduct (e.g., hydrohalide salt) lowers the atom economy.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Desired Product | Byproduct | Molar Mass ( g/mol ) - Reactant 1 | Molar Mass ( g/mol ) - Reactant 2 | Molar Mass ( g/mol ) - Product | Molar Mass ( g/mol ) - Byproduct | Atom Economy (%) |

| 3-(Bromomethyl)cyclobutanone | Morpholine | This compound | HBr | 177.03 | 87.12 | 183.24 | 80.91 | 69.6 |

| 3-(Chloromethyl)cyclobutanone | Morpholine | This compound | HCl | 132.58 | 87.12 | 183.24 | 36.46 | 74.3 |

Note: Atom Economy = (Molar Mass of Desired Product / Sum of Molar Masses of all Reactants) x 100

Solvent Selection:

Table 2: Comparison of Potential Solvents for Nucleophilic Substitution

| Solvent | Green Chemistry Classification | Advantages | Disadvantages |

| Dichloromethane (DCM) | Undesirable | Good solvent for many organic reactions. | Halogenated solvent, potential carcinogen, high volatility. |

| Toluene | Problematic | Effective for many reactions. | Volatile, toxic. |

| Acetonitrile | Problematic | Good solvent for SN2 reactions. | Toxic, byproduct of acrylonitrile (B1666552) production. |

| Ethanol | Preferred | Renewable resource, low toxicity. | May require higher temperatures due to its protic nature. wikipedia.org |

| Water | Recommended | Non-toxic, non-flammable, inexpensive. | Reactants may have low solubility. youtube.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, lower toxicity than THF. | Higher cost than some traditional solvents. |

The use of greener solvents like ethanol or 2-MeTHF, or even performing the reaction in water if feasible, can significantly reduce the environmental footprint.

Catalysis:

The use of catalysts can improve reaction rates and selectivity, often under milder conditions, which can lead to energy savings and reduced waste.

Phase-Transfer Catalysis (PTC): For reactions involving a water-insoluble organic substrate and a water-soluble reagent (like morpholine hydrochloride), a phase-transfer catalyst can facilitate the reaction between the two phases. nih.govrsc.org This can eliminate the need for a homogeneous solvent system, potentially allowing the use of water as the bulk solvent and simplifying product isolation. Tetrabutylammonium bromide (TBAB) is a common phase-transfer catalyst. nih.gov

Process Optimization to Minimize Byproducts:

A common issue in amine alkylation is overalkylation, where the product amine, being nucleophilic itself, reacts further with the electrophile. libretexts.orgpatsnap.com In the synthesis of this compound, this would lead to the formation of a quaternary ammonium (B1175870) salt, reducing the yield of the desired tertiary amine and generating more waste.

Strategies to minimize overalkylation include:

Stoichiometric Control: Using a controlled excess of morpholine can help to ensure that the electrophile reacts preferentially with the starting amine rather than the product.

Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired mono-alkylation over the subsequent, often more sterically hindered, quaternization.

By carefully considering these waste minimization strategies, the synthesis of this compound can be designed to be more efficient and environmentally responsible.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Morpholinomethyl Cyclobutanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of 3-(Morpholinomethyl)cyclobutanone can be achieved.

¹H NMR: Chemical Shifts, Coupling Constants, and Stereochemical Insights

The proton NMR (¹H NMR) spectrum of this compound provides a wealth of information regarding the electronic environment and connectivity of the hydrogen atoms. The chemical shift (δ) of each proton is influenced by the proximity of electronegative atoms and anisotropic effects from the carbonyl group.

The protons on the morpholine (B109124) ring are expected to appear as distinct signals due to the influence of the neighboring oxygen and nitrogen atoms. The methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-) are anticipated to be deshielded and resonate at a lower field (higher ppm value) compared to those adjacent to the nitrogen (-N-CH₂-). chemicalbook.comresearchgate.net The methylene bridge (-N-CH₂-C-) connecting the morpholine and cyclobutanone (B123998) rings will exhibit a chemical shift influenced by the electron-withdrawing nature of the nitrogen atom. youtube.com

The protons on the cyclobutanone ring will present a more complex pattern due to the ring's puckered nature and the presence of the substituent. The protons alpha to the carbonyl group (-CH₂-C=O) are deshielded and will appear at a lower field than the other ring protons. chemicalbook.comchemicalbook.com The methine proton at the point of substitution (-CH-CH₂-N-) will also have a characteristic chemical shift.

Spin-spin coupling between adjacent non-equivalent protons will result in signal splitting, which can be quantified by the coupling constant (J). The magnitude of these J-couplings provides valuable information about the dihedral angles between the coupled protons, offering insights into the conformation and stereochemistry of the cyclobutane (B1203170) ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on Cα to C=O | 2.8 - 3.2 | m | - |

| H on Cβ to C=O (CH) | 2.5 - 2.9 | m | - |

| H on Cβ to C=O (CH₂) | 2.0 - 2.4 | m | - |

| Morpholine H (O-CH₂) | 3.6 - 3.8 | t | 4 - 6 |

| Morpholine H (N-CH₂) | 2.4 - 2.6 | t | 4 - 6 |

| Methylene Bridge (N-CH₂) | 2.3 - 2.7 | d | 6 - 8 |

¹³C NMR: Carbon Framework Elucidation and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The most downfield signal is expected for the carbonyl carbon (C=O) due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom. spectrabase.com

The carbons of the morpholine ring will appear in the region typical for amines and ethers, with the carbon atoms adjacent to the oxygen (-O-CH₂-) resonating at a lower field than those adjacent to the nitrogen (-N-CH₂-). researchgate.net The carbons of the cyclobutanone ring will have chemical shifts that are influenced by ring strain and substitution. docbrown.info The methylene bridge carbon will appear in the aliphatic region. Quaternary carbons, if present, would be identifiable by their typically lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 215 |

| Morpholine C (O-CH₂) | 65 - 70 |

| Morpholine C (N-CH₂) | 52 - 56 |

| Methylene Bridge (N-CH₂) | 58 - 62 |

| Cyclobutanone Cα | 45 - 50 |

| Cyclobutanone Cβ (CH) | 30 - 35 |

| Cyclobutanone Cβ (CH₂) | 20 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity and spatial relationships within complex molecules like this compound.

Correlation Spectroscopies for Connectivity Mapping

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum will connect protons that are on adjacent carbons, allowing for the tracing of the proton spin systems within the cyclobutanone and morpholine rings, as well as the coupling between the methylene bridge and the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal assigned to the methylene bridge will show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting the different spin systems. For instance, correlations would be expected between the protons of the methylene bridge and the carbons of both the morpholine and cyclobutanone rings, as well as the carbonyl carbon. This would unambiguously confirm the connection between the two ring systems via the methylene linker.

Through-Space Correlations for Conformational and Stereochemical Analysis

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlation techniques, NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.eduyoutube.comlibretexts.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. ucsb.edu This experiment would be particularly useful for determining the preferred conformation of the molecule, such as the orientation of the morpholinomethyl substituent relative to the cyclobutanone ring. For example, NOE correlations between protons of the morpholine ring and specific protons on the cyclobutanone ring would provide strong evidence for a particular spatial arrangement. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are particularly useful for identifying the presence of specific functional groups.

For this compound, the most characteristic absorption in the IR spectrum would be the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration. Due to the ring strain of the cyclobutanone, this peak is expected at a higher wavenumber (around 1780-1800 cm⁻¹) compared to a non-strained ketone. chemicalbook.comnist.gov

Other key vibrational modes include:

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the morpholine ring and the methylene bridge will appear in the 1250-1020 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage in the morpholine ring will produce strong bands, typically around 1100 cm⁻¹. acs.orgresearchgate.net

C-H Stretching: The C-H stretching vibrations of the aliphatic methylene and methine groups will be observed in the 3000-2850 cm⁻¹ region. docbrown.info

C-H Bending: Various C-H bending (scissoring, wagging, twisting) vibrations will appear in the fingerprint region (1470-1370 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule. nih.govnih.gov

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1780 - 1800 | 1780 - 1800 | Strong (IR), Medium (Raman) |

| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| C-O-C Stretch | ~1100 | ~1100 | Strong (IR), Weak (Raman) |

| C-N Stretch | 1020 - 1250 | 1020 - 1250 | Medium |

| CH₂ Bend | 1450 - 1470 | 1450 - 1470 | Medium |

Carbonyl Stretching Frequencies and Ring Strain Effects

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The carbonyl (C=O) group of the cyclobutanone ring in this compound is particularly informative. The stretching vibration of this bond gives rise to a strong absorption band in the IR spectrum.

The position of this carbonyl absorption is significantly influenced by the strain of the four-membered cyclobutanone ring. stackexchange.com In typical acyclic or unstrained cyclic ketones, the C=O stretching frequency appears around 1715 cm⁻¹. pg.edu.plorgchemboulder.com However, the bond angles in a cyclobutane ring are compressed to approximately 90° from the ideal sp³-hybridized angle of 109.5° and the sp²-hybridized angle of 120° for the carbonyl carbon. stackexchange.comworldscientific.com This increased angle strain forces more s-character into the C=O bond, leading to a stronger bond and a higher stretching frequency. stackexchange.com Consequently, the carbonyl stretching frequency in cyclobutanone and its derivatives is typically observed at a higher wavenumber, often in the range of 1780-1800 cm⁻¹. worldscientific.comresearchgate.net

Interactive Table: Typical Carbonyl Stretching Frequencies

| Compound Type | C=O Stretching Frequency (cm⁻¹) |

| Acyclic Ketone | ~1715 |

| Cyclohexanone | ~1715 |

| Cyclopentanone | ~1750 |

| Cyclobutanone | ~1785 |

Note: These are approximate values and can be influenced by substituents and the molecular environment.

Characteristic Vibrations of the Morpholine Ring and C-N Bonds

The morpholine moiety of this compound also presents characteristic absorption bands in the IR spectrum. The C-N bond stretching vibrations of aliphatic amines are typically found in the 1000-1250 cm⁻¹ region. msu.edu The morpholine ring, containing a C-O-C ether linkage as well, will exhibit characteristic C-O stretching vibrations, which are typically strong and appear in the 1070-1150 cm⁻¹ range.

The C-H stretching vibrations of the methylene (CH₂) groups in the morpholine and cyclobutane rings are expected in the 2850-3000 cm⁻¹ region. researchgate.netresearchgate.net Asymmetric and symmetric stretching modes of the CH₂ groups will likely be distinguishable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound (C₉H₁₅NO₂), HRMS would be able to confirm this specific elemental composition, differentiating it from other potential isobaric compounds. This is a critical step in the definitive identification of the compound. mcmaster.ca

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented further to provide more detailed structural information. wikipedia.orgnih.gov For this compound, the molecular ion would be expected to undergo characteristic fragmentation pathways.

One common fragmentation pathway for ketones is α-cleavage, where the bond adjacent to the carbonyl group is broken. youtube.comyoutube.com This would result in the loss of an ethyl group or the morpholinomethyl-substituted portion of the ring as radicals. Another potential fragmentation is the McLafferty rearrangement, although this is more common in ketones with longer alkyl chains. youtube.com

The morpholine ring itself can also undergo characteristic fragmentation. Cleavage of the C-C or C-O bonds within the morpholine ring can lead to the formation of smaller, stable fragment ions. The fragmentation of the piperidine (B6355638) ring, a similar heterocyclic structure, is a well-documented process in mass spectrometry and can serve as an analogy for the fragmentation of the morpholine ring in this compound. nih.govnih.gov The molecular ion of nitrogen-containing heterocyclic compounds is often intense. researchgate.net

Interactive Table: Predicted Fragmentation of this compound

| Fragmentation Process | Key Fragment |

| α-cleavage | Loss of C₂H₅ radical |

| α-cleavage | Loss of CH₂-morpholine radical |

| Ring-opening of morpholine | Various smaller amine and ether fragments |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides highly accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. nih.govnih.gov

Precise Bond Lengths, Bond Angles, and Torsion Angles

For this compound, an X-ray crystal structure would provide definitive information on the geometry of the strained cyclobutanone ring. The C-C bond lengths within the cyclobutane ring are expected to be around 1.55-1.57 Å. researchgate.net The internal bond angles of the ring would be close to 90°. The puckering of the cyclobutane ring, a common feature to relieve some ring strain, would also be precisely determined. worldscientific.com

The analysis would also reveal the conformation of the morpholine ring, which typically adopts a chair conformation. researchgate.net The bond lengths and angles within the morpholine ring would be consistent with standard values for C-C, C-N, and C-O bonds. The torsion angle describing the orientation of the morpholinomethyl substituent relative to the cyclobutanone ring would also be determined, providing insight into the preferred spatial arrangement of these two structural motifs.

Interactive Table: Expected Bond Parameters from X-ray Crystallography

| Parameter | Expected Value |

| Cyclobutanone C-C Bond Length | ~1.55-1.57 Å |

| Cyclobutanone Internal Bond Angle | ~90° |

| Morpholine C-N Bond Length | ~1.47 Å |

| Morpholine C-O Bond Length | ~1.43 Å |

Molecular Conformation and Crystal Packing Analysis

Following an extensive search of scientific literature and crystallographic databases, no specific experimental data on the single-crystal X-ray diffraction of this compound has been found. The absence of a publicly available crystal structure prevents a detailed analysis of its molecular conformation in the solid state, including precise bond lengths, bond angles, and torsion angles.

Consequently, a definitive description of the crystal packing, which details the arrangement of molecules within the crystal lattice, cannot be provided. Information regarding the unit cell parameters, space group, and the number of molecules per unit cell is not available.

Intermolecular Interactions in the Solid State

Without crystallographic data, the specific intermolecular interactions that stabilize the crystal lattice of this compound remain uncharacterized. A proper analysis of hydrogen bonds, van der Waals forces, and other non-covalent interactions is contingent on the determination of its crystal structure. Such an analysis would identify the key interactions between the morpholine and cyclobutanone moieties of adjacent molecules, which are crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopies for Enantiomeric Purity and Absolute Configuration (if applicable)

The presence of a stereocenter at the 3-position of the cyclobutanone ring suggests that this compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for determining the enantiomeric purity and absolute configuration of such chiral molecules. However, a review of the current scientific literature reveals a lack of published studies applying these methods specifically to this compound.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral compounds in solution. faccts.deencyclopedia.pub It measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is related to its three-dimensional structure. encyclopedia.pub An ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. faccts.de

For this compound, the carbonyl group of the cyclobutanone ring would act as the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum would be indicative of the absolute configuration at the chiral center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD data to confidently assign the absolute configuration. nih.govdiva-portal.org

As no experimental or theoretical ECD data for this compound have been reported, a detailed analysis is not possible at this time.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy technique that provides information on the absolute configuration and conformation of chiral molecules in solution. rsc.orgmdpi.com VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information from the vibrational transitions of the molecule. mdpi.comresearchgate.net

VCD spectroscopy can be particularly useful for molecules with flexible components, as it is sensitive to conformational changes. mdpi.commdpi.com For this compound, VCD could probe the chirality associated with the stereocenter and potentially provide insights into the conformational preferences of the morpholinomethyl substituent. The analysis of VCD spectra is typically supported by quantum chemical calculations to predict the spectral features for a given enantiomer. researchgate.netnih.gov

Currently, there are no published VCD studies on this compound, precluding any specific analysis or data presentation.

Reactivity and Chemical Transformations of 3 Morpholinomethyl Cyclobutanone

Reactivity of the Cyclobutanone (B123998) Core

The cyclobutanone core of 3-(morpholinomethyl)cyclobutanone is characterized by significant ring strain, which plays a crucial role in its reactivity. This strain not only activates the carbonyl group but also predisposes the ring to cleavage under certain conditions.

Carbonyl Group Reactivity

The carbonyl group in cyclobutanone is a primary site for chemical reactions. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles. libretexts.org The inherent ring strain of the cyclobutane (B1203170) ring can enhance the reactivity of the carbonyl group compared to less strained cyclic or acyclic ketones. nih.gov

Nucleophilic addition is a fundamental reaction of the carbonyl group. libretexts.org Various nucleophiles, including organometallic reagents and hydrides, can add to the carbonyl carbon of cyclobutanones.

Grignard and Organolithium Reagents: These strong nucleophiles readily attack the carbonyl carbon of cyclobutanones. For instance, the reaction of Grignard reagents with oxaspiropentanes, which proceeds through a cyclobutanone intermediate, yields cyclobutanols. researchgate.net This suggests that this compound would react with Grignard or organolithium reagents to form the corresponding tertiary alcohols. The stereochemical outcome of such additions can be influenced by the steric bulk of both the nucleophile and the substituent on the cyclobutanone ring.

Hydride Reductions: The reduction of the carbonyl group in cyclobutanones to a hydroxyl group can be achieved using various hydride reagents. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective. The choice of reagent can sometimes influence the stereoselectivity of the reduction, particularly in substituted cyclobutanones.

The presence of alpha-hydrogens (protons on the carbon atoms adjacent to the carbonyl group) allows for the formation of enolates, which are powerful nucleophiles in their own right.

Alkylation: In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), cyclobutanones can be deprotonated to form an enolate. This enolate can then react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. youtube.com The Stork enamine synthesis provides a milder alternative for alpha-alkylation. youtube.com

Halogenation: The alpha-position of cyclobutanones can be halogenated under either acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate.

The carbonyl group of this compound can participate in various condensation reactions to form new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction converts ketones into alkenes using a phosphorus ylide (Wittig reagent). libretexts.orgmasterorganicchemistry.comlibretexts.orgwikipedia.org This reaction is highly versatile and allows for the introduction of a double bond at the position of the original carbonyl group. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org

Aldol (B89426) Condensation: Under basic or acidic conditions, cyclobutanones can undergo aldol condensation with other carbonyl compounds. rsc.org The reaction involves the formation of an enolate from the cyclobutanone, which then attacks the carbonyl carbon of another molecule. The resulting aldol addition product can sometimes dehydrate to form an α,β-unsaturated ketone, especially at higher temperatures. youtube.comyoutube.com

Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. This provides another route to the formation of a new carbon-carbon double bond.

Ring-Opening Reactions

The inherent strain in the four-membered ring of cyclobutanone makes it susceptible to ring-opening reactions under various conditions. elsevierpure.com

Cyclobutanone and its derivatives can undergo ring-opening reactions when subjected to heat or light.

Thermal Cycloreversion: Thermally induced [2+2] cycloreversion of cyclobutanes can occur, often proceeding through a biradical mechanism. nih.gov This process would lead to the cleavage of the cyclobutane ring.

Photochemical Ring-Opening: Upon UV irradiation, cyclic ketones like cyclobutanone can undergo Norrish Type I cleavage. nih.gov This involves the homolytic cleavage of one of the α-carbon-carbon bonds to form a biradical intermediate. This intermediate can then undergo further reactions, including decarbonylation and the formation of unsaturated aldehydes or ketenes. nih.gov Palladium-catalyzed ring-opening of cyclobutanone oxime esters under visible light has also been reported, leading to cyanoalkyl species. rsc.org Additionally, ring-opening carbonyl-olefin metathesis of cyclobutenes can produce γ,δ-unsaturated aldehydes. nih.gov

Nucleophilic Ring Opening (e.g., with Amines, Alcohols, Water)

While specific studies on the nucleophilic ring-opening of this compound are not extensively documented, the inherent strain of the four-membered ring makes it susceptible to attack by nucleophiles. This reactivity is a general feature of cyclobutane derivatives. researchgate.net The reaction is typically initiated by the nucleophilic addition to the carbonyl group, which can be followed by cleavage of one of the ring's carbon-carbon bonds. The presence of the morpholinomethyl substituent can influence the regioselectivity of this ring-opening.

Strong nucleophiles, such as amines and alkoxides, are expected to react with the cyclobutanone. For instance, reaction with primary or secondary amines could lead to the formation of larger, nitrogen-containing heterocyclic structures through a ring expansion process. Similarly, alcohols, in the presence of an acid or base catalyst, and water could also act as nucleophiles, leading to the formation of ring-opened products containing ether or hydroxyl functionalities, respectively. The precise nature of the products would depend on the reaction conditions and the specific nucleophile employed.

Oxidative and Reductive Ring Cleavage

The cyclobutanone ring is also prone to cleavage under oxidative and reductive conditions. Oxidative cleavage can be achieved using various oxidizing agents, potentially leading to the formation of dicarboxylic acids or other oxidized fragments. The morpholine (B109124) moiety, however, may also be susceptible to oxidation under harsh conditions.

Reductive cleavage of the cyclobutanone ring can also occur. For instance, catalytic hydrogenation or treatment with strong reducing agents could lead to the opening of the four-membered ring to form linear amino alcohols. A notable reaction of cyclobutanone derivatives is the palladium-catalyzed ring cleavage of their oxime derivatives, which results in the formation of nitriles via β-carbon elimination from a cyclobutaniminopalladium(II) intermediate. datapdf.com This suggests that derivatives of this compound could undergo similar transformations. Radical-induced ring-opening of cyclobutanone oximes has also been reported as a method for generating distal cyano-substituted alkyl radicals. rsc.org

Rearrangement Reactions (e.g., Paternò–Büchi, Photoinduced Rearrangements)

Photochemical reactions are a hallmark of ketone chemistry, and cyclobutanones are no exception. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for the synthesis of oxetanes. wikipedia.orgorganic-chemistry.orgyoutube.com It is conceivable that irradiation of this compound in the presence of an alkene could lead to the formation of a spirocyclic oxetane (B1205548). The reaction proceeds via an excited state of the ketone, which can be either a singlet or a triplet state, and involves the formation of a 1,4-biradical intermediate. youtube.com

Besides the Paternò-Büchi reaction, other photoinduced rearrangements are also possible. For instance, photolysis of cyclobutanones can lead to decarbonylation and the formation of cyclopropane (B1198618) derivatives or ring-expanded products. researchgate.net The specific outcome of the photoreaction would likely be influenced by the reaction conditions, such as the wavelength of light used and the presence of photosensitizers.

Reactivity of the Morpholine Moiety

The morpholine unit of the molecule possesses its own distinct reactivity, primarily centered around the nitrogen atom.

Nucleophilic Reactivity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom also makes the morpholine moiety nucleophilic. This allows it to participate in a variety of reactions, including N-alkylation and N-acylation.

N-alkylation of the morpholine nitrogen can be achieved by reacting this compound with alkyl halides or other alkylating agents. This results in the formation of a quaternary ammonium (B1175870) salt. Such reactions have been extensively studied for morpholine and its derivatives. researchgate.netresearchgate.net For example, the N-methylation of morpholine with methanol (B129727) over a CuO-NiO/γ-Al2O3 catalyst has been shown to proceed with high conversion and selectivity. researchgate.net

N-acylation involves the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an anhydride, to form an N-acylmorpholine derivative. acs.org These reactions are typically straightforward and provide a means to introduce a wide variety of functional groups onto the nitrogen atom. For instance, the reaction of morpholine with chloroacetyl chloride is a key step in the synthesis of various morpholine-acetamide derivatives. nih.gov

Formation of Amides, Carbamates, and Ureas

The tertiary amine of the morpholine ring in this compound serves as a nucleophilic center, capable of reacting with various electrophiles to form amides, carbamates, and ureas.

The synthesis of N-alkyl amides can be achieved through the N-alkylation of primary or secondary amides with alcohols, a process that is considered environmentally benign as water is the only byproduct. rsc.org While the direct acylation of the morpholine nitrogen in this compound to form a simple amide bond is not a standard transformation for a tertiary amine, related reactions can lead to amide-like structures. For instance, reactions involving ring-opening of the morpholine can result in species containing amide functionalities.

More relevant to the reactivity of the morpholine nitrogen are the formations of carbamates and ureas. Carbamates are readily synthesized through various methods, including reactions with carbonates. acs.org A common approach involves the use of mixed carbonates, such as those with a p-nitrophenyl group, which act as effective alkoxycarbonylating reagents for amines. acs.org The carbamate (B1207046) functional group is noted for its ability to modulate intermolecular and intramolecular interactions within molecules. acs.orgnih.gov

The formation of ureas from secondary amines like the morpholine in this compound is a well-established transformation. organic-chemistry.org A general and efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of the amine. organic-chemistry.org This approach is tolerant of a wide range of functional groups. Another common strategy is the reaction of the amine with an isocyanate. Given the prevalence of urea (B33335) derivatives in bioactive molecules, these synthetic routes are of significant interest.

| Derivative | General Method | Reagents |

| Amides | N-alkylation of amides with alcohols | Alcohol, Catalyst |

| Carbamates | Reaction with mixed carbonates | p-Nitrophenyl carbonate, Base |

| Ureas | Palladium-catalyzed cross-coupling | Aryl chloride/triflate, Sodium cyanate, Palladium catalyst |

| Ureas | Reaction with isocyanates | Isocyanate |

Ring-Opening and Degradation of the Morpholine Ring

The morpholine ring in this compound, while generally stable, can undergo ring-opening and degradation under specific conditions. Studies on the oxidation of morpholine have shown that hydrogen abstraction can lead to the formation of carbon-centered or nitrogen-centered radicals. nih.gov The subsequent reaction of these radicals with molecular oxygen can initiate ring-opening pathways. nih.gov One such pathway involves the attack of O2 on a carbon-centered radical, followed by a 1,5-hydrogen shift and unimolecular ring-opening, which is an exothermic process. nih.gov

Visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in morpholine derivatives has also been reported. google.com This method utilizes visible light as an energy source and molecular oxygen as the final oxidant, avoiding the need for transition metals or harsh oxidants. google.com Such reactions could potentially lead to the degradation of the morpholine ring in this compound.

Furthermore, intramolecular reactions can lead to complex transformations that may appear as degradation pathways. In some instances, a metabolic activation step, such as the formation of an epoxide, can be followed by intramolecular rearrangement and/or chemical degradation to yield various products. nih.gov

Interplay of Cyclobutanone and Morpholine Moieties

The cyclobutanone and morpholine moieties in this compound are not merely independent functional groups but engage in a chemical dialogue that influences the molecule's conformation and reactivity.

Intramolecular Electronic and Steric Influences

The electron-donating nature of the nitrogen atom in the morpholine ring can influence the electronic properties of the cyclobutanone carbonyl group. This effect is transmitted through the carbon framework. Conversely, the electrophilic nature of the carbonyl carbon can influence the nucleophilicity of the morpholine nitrogen.

Steric hindrance between the morpholinomethyl substituent and incoming reagents can direct the stereochemical outcome of reactions at the cyclobutanone ring. The conformational flexibility of the morpholine ring and its substituent can also play a significant role in determining the approach of reagents. researchgate.net

Remote Functional Group Effects on Reactivity and Selectivity

The morpholine moiety can act as a remote functional group, influencing the reactivity and selectivity of reactions occurring at the cyclobutanone. For example, in ring expansion reactions of cyclobutanones, a nitrogen-containing substituent can direct the stereochemical outcome. nih.govresearchgate.net The presence of the morpholine nitrogen could facilitate certain reaction pathways through stabilization of intermediates or transition states.

Chelation Effects and Conformationally Driven Reactions

The presence of both a nitrogen and an oxygen atom in the morpholine ring, along with the carbonyl oxygen of the cyclobutanone, introduces the possibility of chelation with metal ions. Chelation can lock the molecule into a specific conformation, thereby controlling the stereoselectivity of subsequent reactions. nih.govnih.gov For instance, in nucleophilic additions to ketones with a nearby heteroatom, chelation control can lead to highly diastereoselective outcomes. nih.gov The ability of the morpholine and carbonyl oxygens to coordinate with a metal center can direct the delivery of a nucleophile to a specific face of the cyclobutanone ring. The choice of protecting groups on heteroatoms can significantly influence whether a reaction proceeds via a chelation-controlled or a non-chelation pathway. stackexchange.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key transformations of this compound is crucial for controlling reaction outcomes. While specific mechanistic studies on this molecule are scarce, inferences can be drawn from related systems.

In the formation of ureas, for example, palladium-catalyzed methods likely proceed through the formation of an aryl isocyanate intermediate, which is then trapped by the nucleophilic morpholine nitrogen. organic-chemistry.org The mechanism of carbamate formation often involves the activation of a carbonyl source, such as a mixed carbonate, to generate a reactive electrophile that is subsequently attacked by the amine. acs.org

The ring-opening of the morpholine ring under oxidative conditions is proposed to proceed through radical intermediates. nih.gov Quantum chemistry calculations suggest that after initial hydrogen abstraction, the addition of molecular oxygen leads to peroxy radicals, which can then undergo intramolecular hydrogen shifts and subsequent fragmentation of the ring. nih.gov

Intramolecular reactions, potentially leading to ring-fused products, are also plausible. Such reactions often involve the nucleophilic attack of the morpholine nitrogen onto an electrophilic center generated at or near the cyclobutanone ring. youtube.comyoutube.com The feasibility of these intramolecular pathways is highly dependent on the formation of stable five- or six-membered ring transition states. youtube.com

Reaction Kinetics and Rate Studies

A thorough investigation into the reaction kinetics of this compound would be the first step in characterizing its chemical reactivity. Such studies would involve monitoring the rate at which the compound undergoes various chemical transformations under different conditions.

Hypothetical Areas of Investigation:

Reduction of the Ketone: The kinetics of the reduction of the cyclobutanone carbonyl group to the corresponding alcohol, using various reducing agents (e.g., sodium borohydride, lithium aluminum hydride), would provide insight into the steric and electronic effects of the morpholinomethyl substituent on the reactivity of the ketone. Rate constants could be determined at different temperatures to calculate the activation energy of the reaction.

Enolate Formation: Studies on the rate of enolate formation under basic conditions would be crucial for understanding its potential to participate in aldol-type reactions or alpha-functionalization. The choice of base and solvent would significantly influence the kinetics.

Ring-Opening Reactions: Given the strain of the cyclobutane ring, kinetic studies of acid- or base-catalyzed or thermally induced ring-opening reactions would be highly informative. The rate of these reactions would provide a measure of the stability of the ring system as influenced by the substituent.

A hypothetical data table for a kinetic study on the reduction of this compound might look like this:

| Reducing Agent | Temperature (°C) | Initial Concentration (M) | Rate Constant (k, s⁻¹) |

| Sodium Borohydride | 25 | 0.1 | Data not available |

| Sodium Borohydride | 0 | 0.1 | Data not available |

| Lithium Aluminum Hydride | 25 | 0.1 | Data not available |

No experimental data is available to populate this table.

Transition State Analysis and Reaction Pathways

Computational chemistry would be an indispensable tool for analyzing the transition states and elucidating the reaction pathways of this compound. Density Functional Theory (DFT) calculations could be employed to model the geometry and energy of reactants, transition states, and products for various reactions.

Potential Computational Studies:

Conformational Analysis: A primary step would be to determine the most stable conformers of this compound and their relative energies. This would be foundational for any subsequent transition state calculations.

Modeling Reaction Mechanisms: For reactions such as the reduction of the ketone or nucleophilic addition, computational models could map out the entire reaction coordinate, identifying the transition state structure and its associated energy barrier. This would help in predicting the stereochemical outcome of reactions. For instance, the model could predict whether a nucleophile would attack the carbonyl group from the same side (syn) or the opposite side (anti) as the morpholinomethyl group.

Ring Strain Analysis: Computational methods could quantify the ring strain of the cyclobutanone ring and how it is affected by the substituent. This would be valuable in understanding the thermodynamics of ring-opening reactions.

A table summarizing hypothetical computational findings on transition state energies could be structured as follows:

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Hydride Reduction | DFT (B3LYP/6-31G) | Data not available | Data not available |

| Acid-Catalyzed Ring Opening | DFT (B3LYP/6-31G) | Data not available | Data not available |

No computational data has been published for this compound.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction mechanisms. For this compound, this could involve synthesizing isotopically labeled versions of the molecule and analyzing the distribution of the isotope in the reaction products.

Prospective Isotopic Labeling Experiments:

Deuterium (B1214612) Labeling for Enolization: Synthesizing this compound with deuterium atoms at the alpha-positions to the carbonyl group could be used to study enolate formation and subsequent reactions. The position of the deuterium atoms in the products would confirm the involvement of an enolate intermediate.

¹³C Labeling of the Carbonyl Carbon: Introducing a ¹³C label at the carbonyl carbon would be invaluable for tracking the carbon skeleton in rearrangement or fragmentation reactions, such as photochemical decarbonylation.

¹⁸O Labeling of the Carbonyl Oxygen: Labeling the carbonyl oxygen with ¹⁸O could be used to study the mechanism of reactions involving nucleophilic attack at the carbonyl group, such as esterification or acetal (B89532) formation, by tracing the fate of the original carbonyl oxygen.

A table summarizing potential isotopic labeling experiments and their purpose would be:

| Isotopic Label | Labeled Position | Purpose of Study | Expected Outcome |

| ²H (Deuterium) | α-carbons to carbonyl | Elucidate enolization mechanism | Data not available |

| ¹³C | Carbonyl carbon | Investigate skeletal rearrangements | Data not available |

| ¹⁸O | Carbonyl oxygen | Probe nucleophilic addition mechanism | Data not available |

No such isotopic labeling studies have been reported.

Stereochemical Aspects of 3 Morpholinomethyl Cyclobutanone and Its Derivatives

Conformational Analysis of the Cyclobutanone (B123998) Ring

The cyclobutanone ring, a four-membered carbocycle, deviates significantly from a planar structure due to inherent ring strain. This strain is a composite of angle strain and torsional strain.

Puckering and Planarity Considerations

Contrary to a simple geometric representation as a flat square, which would imply internal bond angles of 90°, the cyclobutanone ring adopts a non-planar, puckered conformation. libretexts.orgdalalinstitute.com A planar conformation would lead to considerable torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbon atoms. libretexts.org To alleviate this eclipsing strain, the ring buckles or "puckers". libretexts.orgdalalinstitute.com

| Ring System | Ideal Planar Angle | Actual Puckered Angle | Key Strain Factor Relieved by Puckering |

| Cyclobutanone | 90° | ~88° | Torsional Strain |

Conformational Isomerism and Inversion Barriers

The puckered cyclobutanone ring is not static. It can undergo a process of ring-flipping, where the atom that is out of the plane inverts its position. This results in a rapid interconversion between two equivalent puckered conformations. The energy barrier for this inversion in cyclobutane (B1203170) is relatively low, estimated to be around 14 kJ/mol (3.4 kcal/mol), allowing for rapid conformational changes at room temperature. chemistrysteps.com For 3-(Morpholinomethyl)cyclobutanone, the substituent at the C3 position would occupy either a pseudo-axial or pseudo-equatorial position in these puckered conformations, with the equilibrium favoring the conformer where the bulky morpholinomethyl group is in the more sterically favorable pseudo-equatorial orientation.

Conformational Analysis of the Morpholine (B109124) Ring

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, exhibits conformational behaviors similar to cyclohexane, with a strong preference for a chair conformation. nih.govacs.org

Chair-Boat Interconversion

The chair conformation is significantly more stable than other possible forms, such as the boat or twist-boat conformations. acs.org This stability arises because the chair form minimizes both torsional strain, by staggering all adjacent bonds, and angle strain. The energy of the boat form is considerably higher than that of the chair form, making its population negligible under normal conditions. acs.org Therefore, for this compound, the morpholine moiety is almost exclusively found in a chair conformation.

Exocyclic Group Orientations (Axial vs. Equatorial)

In the context of the morpholine ring itself, if it were substituted on the nitrogen atom, the substituent could occupy either an axial or an equatorial position. Studies on morpholine have shown that the equatorial conformer (Chair-Eq) is generally more stable than the axial conformer (Chair-Ax). researchgate.netnih.gov For the parent morpholine molecule, the energy difference between the two conformers has been determined to be approximately 109 ± 4 cm⁻¹. nih.gov The preference for the equatorial position is influenced by the medium; for instance, in aqueous solutions, the contribution from the axial conformer can increase. researchgate.net In this compound, the entire cyclobutanone-methyl group acts as a large substituent on the morpholine's nitrogen atom. Due to steric hindrance, this bulky group will overwhelmingly prefer the equatorial position to minimize unfavorable steric interactions with the axial hydrogens on the morpholine ring.

| Conformer | Position of N-H/Substituent | Relative Stability |

| Chair-Eq | Equatorial | More Stable nih.gov |

| Chair-Ax | Axial | Less Stable nih.gov |

Chirality and Stereoisomerism in Substituted Analogues

The introduction of substituents onto the cyclobutanone ring can create chiral centers, leading to the existence of stereoisomers. In the case of this compound, the carbon atom at position 3 of the cyclobutanone ring is a stereocenter. This is because it is bonded to four different groups: a hydrogen atom, the morpholinomethyl group, and two different carbon pathways within the ring (-CH2-C=O and -CH2-CH2-).

Consequently, this compound exists as a pair of enantiomers: (R)-3-(Morpholinomethyl)cyclobutanone and (S)-3-(Morpholinomethyl)cyclobutanone. These enantiomers are non-superimposable mirror images of each other. The synthesis of such chiral cyclobutane derivatives with high stereocontrol is a significant area of research in organic chemistry, often employing methods like asymmetric [2+2] cycloadditions or the functionalization of prochiral cyclobutanones. mdpi.comresearchgate.net The development of synthetic routes that can selectively produce one enantiomer over the other is crucial, as different stereoisomers of a molecule can exhibit distinct biological activities. acs.orgnih.gov Further substitution on either the cyclobutanone or morpholine rings would create additional stereocenters, leading to the possibility of diastereomers.

Enantioselective Synthesis Approaches for Chiral Derivatives

The generation of enantiomerically enriched cyclobutane derivatives often relies on established asymmetric synthesis methodologies. While direct enantioselective synthesis of this compound is not extensively documented in readily available literature, several general approaches for creating chiral cyclobutanones can be extrapolated.

One common strategy involves the [2+2] cycloaddition of a ketene (B1206846) or ketene equivalent with an alkene. The use of chiral catalysts or chiral auxiliaries on either the ketene or alkene component can induce enantioselectivity in the resulting cyclobutanone. For instance, chiral Lewis acids or organocatalysts can be employed to facilitate these cycloadditions in an asymmetric fashion.

Another powerful technique is the desymmetrization of prochiral 3-substituted cyclobutanones. In this approach, a prochiral cyclobutanone, which possesses a plane of symmetry, is reacted with a chiral reagent or catalyst to selectively produce one of two possible enantiomers. Organocatalyzed aldol (B89426) reactions, for example, have been successfully used for the desymmetrization of 3-substituted cyclobutanones, yielding products with high diastereo- and enantioselectivity. rsc.org

Furthermore, the kinetic resolution of a racemic mixture of this compound or its precursors can be a viable route to obtaining enantiomerically pure material. This process involves the differential reaction of the two enantiomers with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer from the slower-reacting one. For example, 1,3-dipolar cycloadditions of racemic 3-substituted 1-butenes to chiral nitrones have been shown to proceed with kinetic resolution, affording enantiopure products. pte.hu

| Approach | Description | Key Reagents/Catalysts | Potential Outcome for this compound Derivatives |

| Asymmetric [2+2] Cycloaddition | Reaction of a ketene with an alkene in the presence of a chiral catalyst or with a chiral auxiliary. | Chiral Lewis acids, organocatalysts, chiral auxiliaries. | Enantiomerically enriched cyclobutanone core. |

| Desymmetrization | Selective reaction at one of two enantiotopic positions of a prochiral cyclobutanone. | Chiral catalysts (e.g., proline derivatives), chiral reagents. | Formation of a specific enantiomer of a 2,3-disubstituted cyclobutanone. |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture with a chiral entity. | Chiral reagents, enzymes, chiral catalysts. | Separation of enantiomers, yielding one in high enantiomeric excess. |

Diastereoselective Transformations Guided by the Morpholinomethyl Group

The morpholinomethyl group, particularly when the morpholine nitrogen is protonated or coordinated to a metal center, can act as a directing group, influencing the stereochemical course of subsequent reactions on the cyclobutanone ring. This directing effect can lead to high levels of diastereoselectivity.

For instance, in reactions involving the enolate of this compound, the morpholinomethyl group can chelate to a metal cation, creating a rigid, bicyclic-like transition state. This conformation can then direct the approach of an electrophile from the less hindered face, resulting in the preferential formation of one diastereomer. The steric bulk of the morpholinomethyl group itself also plays a significant role in dictating the facial selectivity of reactions at the carbonyl group or the alpha-positions.

Stereochemical Control in Reactions of this compound

The reactivity of the carbonyl group and the strained four-membered ring of this compound provides opportunities for various transformations where stereochemical control is a key consideration.

Asymmetric Induction in Carbonyl Additions

The addition of nucleophiles to the carbonyl group of this compound can lead to the formation of a new stereocenter. The stereochemical outcome of such additions can be influenced by the existing stereocenter at the 3-position through 1,3-asymmetric induction. The bulky morpholinomethyl group can sterically hinder one face of the carbonyl group, directing the incoming nucleophile to the opposite face.

The Felkin-Anh model can often be used to predict the stereochemical outcome of these additions. The model predicts that the nucleophile will attack the carbonyl carbon from the side opposite to the largest substituent at the adjacent stereocenter. In the case of this compound, the morpholinomethyl group would be considered the large substituent, thus dictating the stereochemistry of the resulting cyclobutanol.

Stereocontrol in Ring-Opening Reactions

The strained cyclobutane ring is susceptible to ring-opening reactions, which can proceed with a high degree of stereocontrol. These reactions can be initiated by various reagents and can lead to the formation of functionalized acyclic compounds with defined stereochemistry. For example, palladium-catalyzed ring-opening of cyclobutanone oxime esters has been shown to proceed via a radical mechanism to generate cyanoalkyl intermediates. rsc.orgrsc.org The stereochemistry of the starting cyclobutanone can be transferred to the resulting acyclic product.

The stereochemical course of these ring-opening reactions is often governed by the principles of orbital symmetry (Woodward-Hoffmann rules) for concerted processes or by the stability of intermediates in stepwise pathways. The substituents on the cyclobutane ring, including the morpholinomethyl group, can influence the preferred reaction pathway and, consequently, the stereochemistry of the product.